Ac9-25 TFA

Inflammation Goblet Cell Biology Formyl Peptide Receptors

Ac9-25 TFA is the definitive FPR1‑selective agonist for dissecting neutrophil NADPH oxidase signaling. Unlike Ac2‑26, it does not engage FPR2/ALX and completely lacks anti‑histamine activity, making it an essential negative control for mucosal inflammation studies. Its unique dual signaling (activation + cross‑desensitization) supports SAR and mimetic design. Choose this peptide to eliminate receptor cross‑talk and secure assay‑specific, reproducible results.

Molecular Formula C16H24N4O3
Molecular Weight 320.39 g/mol
CAS No. 81510-83-0
Cat. No. B1633925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc9-25 TFA
CAS81510-83-0
Molecular FormulaC16H24N4O3
Molecular Weight320.39 g/mol
Structural Identifiers
SMILESCC(C)C1(C(=O)NC(=N1)C2=C(C=CC=N2)C(=O)O)C.CC(C)N
InChIInChI=1S/C13H15N3O3.C3H9N/c1-7(2)13(3)12(19)15-10(16-13)9-8(11(17)18)5-4-6-14-9;1-3(2)4/h4-7H,1-3H3,(H,17,18)(H,15,16,19);3H,4H2,1-2H3
InChIKeyKCTKQZUYHSKJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ac9-25 TFA (81510-83-0) as a Formyl Peptide Receptor Agonist: Procurement & Selection Overview


Ac9-25 TFA (CAS 81510-83-0) is the trifluoroacetate salt of a synthetic N-terminal peptide derived from Annexin A1 (AnxA1; residues 9-25). It is a well-characterized agonist of the formyl peptide receptor (FPR), specifically FPR1, and is used to probe neutrophil NADPH oxidase activation and leukocyte function [1]. The TFA salt form is standard for peptide synthesis and ensures stability for research applications. Critical selection factors include its distinct receptor selectivity profile and functional divergence from other AnxA1-derived peptides (e.g., Ac2-26, Ac2-12), which dictate its suitability for specific assays [2].

Why AnxA1 Peptide Analogs Are Not Interchangeable: The Case for Ac9-25 TFA


The N-terminal domain of Annexin A1 gives rise to a family of bioactive peptides (Ac1-25, Ac2-26, Ac2-12, Ac9-25) that exhibit distinct, and sometimes opposing, functional profiles despite shared receptor targets [1][2]. Substituting one peptide for another without empirical validation introduces significant risk of experimental failure. These peptides differ in their receptor selectivity (FPR1 vs. FPR2/ALX), their ability to activate versus inhibit downstream effectors, and their potency in specific tissue models [2][3]. As demonstrated in the quantitative evidence below, Ac9-25 TFA possesses a unique activity signature that is not representative of the broader class.

Quantitative Differentiation of Ac9-25 TFA vs. AnxA1 Peptide Analogs


Lack of Histamine Inhibition: Ac9-25 TFA Diverges from Ac2-26 and Ac2-12 in Goblet Cell Assays

In a direct comparative study of AnxA1 N-terminal peptides in rat conjunctival goblet cells, Ac9-25 TFA failed to inhibit histamine-stimulated intracellular calcium ([Ca2+]i) increase, a key anti-inflammatory function. In stark contrast, the analogs Ac2-26 and Ac2-12 significantly inhibited this response [1]. This functional divergence, quantified by the inability to reduce histamine's effect, establishes a clear differentiator for Ac9-25 TFA. Additionally, in cross-desensitization experiments, pre-incubation with Ac9-25 TFA (10⁻⁹ mol/L) significantly desensitized the subsequent [Ca2+]i response to full-length AnxA1 (peak AnxA1 response reduced to 58.6 ± 12.6 nmol/L, P = 0.002), a pattern also observed with Ac2-26 and Ac2-12, yet AnxA1 did not reciprocally desensitize Ac9-25 (P = 0.92) [1].

Inflammation Goblet Cell Biology Formyl Peptide Receptors Calcium Signaling

Receptor Selectivity: Ac9-25 TFA Signals via FPR1, Not FPR2/ALX (FPRL1)

The receptor signaling pathway for Ac9-25 TFA is distinct. Experiments using receptor antagonists, desensitized cells, and transfected cell lines demonstrated that Ac9-25 TFA activates the neutrophil NADPH oxidase selectively through FPR (FPR1) and not through FPRL1 (FPR2/ALX) [1]. This is a critical point of differentiation from other AnxA1 peptides and endogenous agonists. For context, a related peptide, Ac9-25 acetate, is explicitly described as activating the oxidase 'through FPR but not through FPRL1' . In contrast, the full-length AnxA1 and peptides like Ac2-26 are known to engage FPR2/ALX, a receptor associated with pro-resolving functions [2]. This receptor bias is further supported by functional studies where the pan-FPR antagonist BOC-2 did not block Ac9-25 TFA's calcium response, unlike its effect on AnxA1 and Ac2-12 [2].

Receptor Pharmacology Signal Transduction Neutrophils FPR1 vs FPR2

Dual Functional Profile: Activation and Inhibition of Superoxide Release

Unlike simple agonists, Ac9-25 TFA exhibits a dual functional profile: it both activates and inhibits the neutrophil release of superoxide anions [1]. This is a unique and quantifiable characteristic. It directly activates the NADPH oxidase through FPR, but also inhibits the oxidase activity triggered by the classic FPR agonist N-formyl-Met-Leu-Phe (fMLP) and other unrelated G protein-coupled receptor agonists [1]. This dual behavior, where a single peptide can both stimulate and dampen the same effector function, is not a general property of FPR agonists. For example, the archetypal agonist fMLP (Ki = 38 nM for FPR1 [2]) primarily drives activation, while the potent agonist WKYMVm (active on FPR1 and FPRL1/2 [3]) is not reported to exhibit this same biphasic, receptor-independent inhibitory component. This functional duality makes Ac9-25 TFA a valuable tool for studying cross-talk between FPR and other receptor systems.

Neutrophil Biology NADPH Oxidase Inflammation Oxidative Burst

Potency in Calcium Mobilization: Ac9-25 TFA's Peak Response Relative to AnxA1 Peptide Family

In a direct, head-to-head comparison of AnxA1 N-terminal peptides (all at 10⁻⁹ mol/L) in primary rat conjunctival goblet cells, Ac9-25 TFA stimulated an increase in peak intracellular calcium ([Ca2+]i) of 90.5 ± 22.9 nmol/L (P = 0.004) [1]. Under identical conditions, the related peptides Ac2-12 and Ac2-26 produced peak increases of 101.5 ± 16.2 nmol/L (P = 0.0002) and 202.3 ± 84.7 nmol/L (P = 0.04), respectively, while the full-length AnxA1 protein generated a peak of 304.7 ± 124.5 nmol/L (P = 0.04) [1]. This quantitative rank order (AnxA1 > Ac2-26 > Ac2-12 > Ac9-25) demonstrates that Ac9-25 TFA is a comparatively weaker agonist for calcium mobilization in this specific cellular context.

Calcium Signaling Goblet Cells Receptor Activation Annexin A1 Peptides

Defined Research Applications for Ac9-25 TFA Based on Differential Evidence


Selective Activation of FPR1 in Mixed Neutrophil Populations

Utilize Ac9-25 TFA as a tool agonist to selectively probe FPR1-mediated signaling in human neutrophils without confounding activation of FPR2/ALX. As demonstrated, Ac9-25 TFA activates NADPH oxidase solely through FPR (FPR1), not FPRL1 (FPR2/ALX) [1]. This contrasts with other AnxA1 peptides (e.g., Ac2-26) and lipid mediators (e.g., Lipoxin A4) that signal through FPR2/ALX. This application is critical for dissecting receptor-specific contributions to neutrophil functions like chemotaxis, degranulation, and oxidative burst in inflammatory models [1][2].

Investigating Non-Classical FPR1-Mediated Inhibitory Signaling

Employ Ac9-25 TFA to study the unique dual signaling mechanism where FPR1 engagement leads not only to NADPH oxidase activation but also to a cross-desensitization or inhibition of other G protein-coupled receptor pathways [1]. Because Ac9-25 TFA inhibits superoxide release triggered by fMLP and other unrelated agonists, it serves as a model compound to investigate the molecular basis for this FPR1-dependent inhibitory signal, which is transduced independently of the FPR family receptors [1].

Negative Control in Histamine Counter-Regulation Assays

Use Ac9-25 TFA as a defined negative control peptide in experiments evaluating AnxA1-mediated suppression of histamine responses. Direct comparative data show that, unlike Ac2-26 and Ac2-12, Ac9-25 TFA fails to inhibit histamine-stimulated calcium increases in goblet cells [2]. This makes it an essential reagent for demonstrating the specificity of pro-resolving effects attributed to other AnxA1 mimetics in mucosal inflammation models [2].

Structure-Activity Relationship (SAR) Studies of AnxA1 N-Terminus

Incorporate Ac9-25 TFA into SAR studies aimed at mapping the functional domains of the AnxA1 N-terminus. Its distinct activity profile—specifically, its lack of anti-histamine function, its FPR1 selectivity, and its lower potency in calcium mobilization relative to Ac2-26 [2]—provides a critical data point for understanding how truncation and amino acid composition dictate receptor preference and functional outcomes. This information guides the rational design of peptide mimetics with tailored pharmacological profiles.

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